molecular formula C13H7Cl2N3O B3032647 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 327056-07-5

2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3032647
CAS No.: 327056-07-5
M. Wt: 292.12 g/mol
InChI Key: HSLAPYCDJGEODS-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dichlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxadiazole derivatives with altered oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects involves binding to specific molecular targets. For instance, as a furin inhibitor, it induces a conformational rearrangement of the active-site cleft, exposing a central buried tryptophan residue and forming an extended hydrophobic surface patch . This interaction disrupts the normal function of furin, thereby inhibiting the maturation of proteins that require furin cleavage.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylpyridine: Shares the dichlorophenyl and pyridine moieties but lacks the oxadiazole ring.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with different substituents.

Uniqueness

2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-9-5-8(6-10(15)7-9)13-17-12(18-19-13)11-3-1-2-4-16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLAPYCDJGEODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363356
Record name 5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-07-5
Record name 5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 5
2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 6
2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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